Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate
Description
Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate is a thiourea derivative characterized by a 2-cyano-4,5-dimethoxyanilino group linked to an ethyl acetate backbone via a carbothioyl (-NHCSS-) bridge. This compound’s structural uniqueness lies in its electron-withdrawing cyano group and electron-donating methoxy substituents, which may confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[(2-cyano-4,5-dimethoxyphenyl)carbamothioylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-4-21-13(18)8-16-14(22)17-10-6-12(20-3)11(19-2)5-9(10)7-15/h5-6H,4,8H2,1-3H3,(H2,16,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOLXSMADYSILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NC1=CC(=C(C=C1C#N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 2-cyano-4,5-dimethoxyaniline in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with carbon disulfide and a catalytic amount of a base, such as potassium carbonate, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate involves its interaction with specific molecular targets and pathways. The cyano group and carbothioyl group are key functional groups that can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
Ethyl 2-({[(5-chloro-2-methylanilino)carbothioyl]amino}oxy)acetate (): Features a 5-chloro-2-methylanilino group and an oxyacetate linkage instead of cyano-dimethoxyanilino. The chloro and methyl substituents enhance lipophilicity, while the oxygen atom may reduce hydrogen-bonding capacity compared to the sulfur in the target compound .
Ethyl 2-(([4-(trifluoromethyl)anilino]carbothioyl)amino)acetate (): Contains a trifluoromethyl group, a strong electron-withdrawing substituent, which likely increases metabolic stability but may reduce solubility compared to the methoxy groups in the target compound .
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (): These acrylamido derivatives lack the carbothioyl bridge but incorporate cyano and methyl groups on a thiophene ring, suggesting divergent electronic and steric profiles .
Key Structural Differences:
Physicochemical Properties
Limited direct data exist for the target compound, but trends can be inferred:
- Solubility: Methoxy groups in the target compound may improve aqueous solubility compared to ’s trifluoromethyl analog, which has higher molecular weight (306.309 g/mol) and hydrophobicity .
- Melting Points: reports melting points for acrylamido derivatives (e.g., 160–220°C), suggesting that the target compound’s crystalline stability may depend on its substituent arrangement .
Stability and Reactivity
- The cyano group in the target compound may increase electrophilicity, facilitating nucleophilic attacks, while methoxy groups could stabilize intermediates via resonance. This contrasts with ’s trifluoromethyl analog, where steric and electronic effects slow reactivity .
Biological Activity
Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate (CAS No. 478039-60-0) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing data from various studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C14H17N3O4S
- Molecular Weight : 323.37 g/mol
- CAS Number : 478039-60-0
The structure includes a cyano group, dimethoxy phenyl moiety, and a carbothioyl amino group, which are significant for its biological activity.
Anticancer Potential
Several studies have explored the anticancer potential of compounds with similar functionalities. The presence of the cyano and methoxy groups may enhance the compound's ability to interact with cellular targets involved in cancer progression. For example, research on related compounds has demonstrated their ability to inhibit tumor cell proliferation through apoptosis induction.
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. Compounds with similar frameworks have been documented to inhibit specific enzymes related to cancer and inflammatory pathways. Further investigation into this compound could reveal its potential as a therapeutic agent by targeting these enzymes.
Study 1: Antimicrobial Screening
In a comparative study of various cyanoaniline derivatives, one compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study suggested that the presence of electron-withdrawing groups like cyano enhances antibacterial activity due to increased electron deficiency at the aromatic ring, facilitating interactions with bacterial cell membranes.
Study 2: Anticancer Activity
A related study assessed the cytotoxic effects of similar compounds on human cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways. The study highlighted the importance of substituents like methoxy and cyano in enhancing bioactivity.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Cyanoaniline Derivative A | Antimicrobial | Staphylococcus aureus | Gupta & Narayana (1997) |
| Cyanoaniline Derivative B | Anticancer | HeLa Cells | Ulusoy Guzeldemirci et al. (2016) |
| Ethyl 2-cyano-4,5-dimethoxyphenyl derivative | Enzyme Inhibition | Various Enzymes | Kabir et al. (2008) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
